4-(aminomethyl)-N,N-dimethylbenzamide
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Overview
Description
4-(aminomethyl)-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O It consists of a benzene ring substituted with an aminomethyl group and a dimethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)benzoic acid with dimethylamine. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the dimethylamine group.
Another method involves the reduction of 4-(nitromethyl)benzoic acid to 4-(aminomethyl)benzoic acid, followed by the reaction with dimethylamine. The reduction step can be carried out using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
4-(aminomethyl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aminomethyl group can interact with active sites of enzymes, while the benzamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzoic acid
- 4-(aminomethyl)-N,N-diethylbenzamide
- 4-(aminomethyl)-N,N-dimethylbenzylamine
Comparison
4-(aminomethyl)-N,N-dimethylbenzamide is unique due to the presence of both the aminomethyl and dimethylbenzamide groups. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds. The presence of the dimethyl groups can also influence the compound’s binding interactions and stability.
Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRKAATFPEAEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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